molecular formula C11H13N3O3 B13565554 methyl 7-amino-1-(methoxymethyl)-1H-indazole-3-carboxylate

methyl 7-amino-1-(methoxymethyl)-1H-indazole-3-carboxylate

Cat. No.: B13565554
M. Wt: 235.24 g/mol
InChI Key: UUALDFNZEROKQY-UHFFFAOYSA-N
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Description

Methyl 7-amino-1-(methoxymethyl)-1H-indazole-3-carboxylate is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-amino-1-(methoxymethyl)-1H-indazole-3-carboxylate typically involves the reaction of 7-aminoindazole with methoxymethyl chloride and methyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-amino-1-(methoxymethyl)-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The methoxymethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the presence of a strong base like sodium hydride and an appropriate alkyl or aryl halide.

Major Products

    Oxidation: Nitro derivatives of the indazole ring.

    Reduction: Alcohol derivatives of the carboxylate group.

    Substitution: Various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

Methyl 7-amino-1-(methoxymethyl)-1H-indazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 7-amino-1-(methoxymethyl)-1H-indazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the indazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-amino-1-(methoxymethyl)-1H-indazole-3-carboxylate is unique due to the presence of both the amino and methoxymethyl groups, which provide a combination of reactivity and biological activity not found in other similar compounds. This makes it a valuable compound for various applications in scientific research and industry .

Properties

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

methyl 7-amino-1-(methoxymethyl)indazole-3-carboxylate

InChI

InChI=1S/C11H13N3O3/c1-16-6-14-10-7(4-3-5-8(10)12)9(13-14)11(15)17-2/h3-5H,6,12H2,1-2H3

InChI Key

UUALDFNZEROKQY-UHFFFAOYSA-N

Canonical SMILES

COCN1C2=C(C=CC=C2N)C(=N1)C(=O)OC

Origin of Product

United States

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